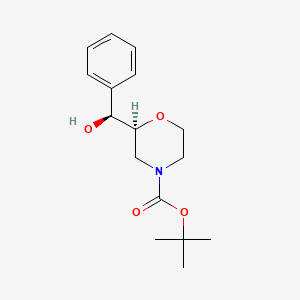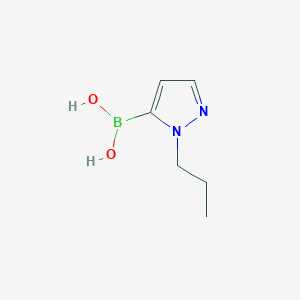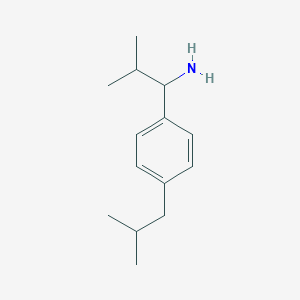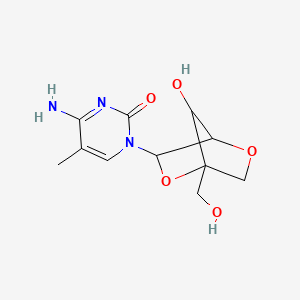
5-Methyl-2'-o,4'-C-methylenecytidine
Descripción general
Descripción
5-Methyl-2’-O,4’-C-methylenecytidine is a cytidine nucleoside analog . It is used for studying RNA viruses and has shown immense potential in studying various viral infections . It has been identified as a potent weapon against diseases such as hepatitis C and COVID-19 .
Synthesis Analysis
The synthesis of 2’-O,4’-C-Methylenecytidine can be achieved from 2 (1H)?-?Pyrimidinone, 4-?amino-?1-? [2,?5-?anhydro-?4-?C-? [ (benzoyloxy)?methyl]?-?3-?O-? (phenylmethyl)?-?α-?L-?lyxofuranosyl]?- (9CI) .Molecular Structure Analysis
The molecular structure of 5-Methyl-2’-O,4’-C-methylenecytidine is represented by the formula C11H15N3O5 . It is a solid substance with a white to off-white color .Chemical Reactions Analysis
As a cytidine nucleoside analog, 5-Methyl-2’-O,4’-C-methylenecytidine has a mechanism of inhibiting DNA methyltransferases . This mechanism is shared by other cytidine analogs such as Zebularine .Physical And Chemical Properties Analysis
5-Methyl-2’-O,4’-C-methylenecytidine is a solid substance with a white to off-white color . It has a molecular weight of 269.25 and a molecular formula of C11H15N3O5 .Aplicaciones Científicas De Investigación
DNA Methylation and Cancer Therapy
5-Methyl-2'-o,4'-C-methylenecytidine, as a nucleoside analog, plays a significant role in DNA methylation processes, which are crucial in gene regulation and expression. Christman (2002) discussed how nucleoside analogs like 5-Azacytidine and 5-aza-2′-deoxycytidine (Decitabine), which are structurally similar to 5-Methyl-2'-o,4'-C-methylenecytidine, are used in cancer therapy. These compounds are integrated into DNA and inhibit DNA methylation, leading to the activation of genes that were previously silenced. This mechanism has revived interest in using such nucleoside analogs as therapeutic agents for cancers characterized by epigenetic silencing of critical genes (Christman, 2002).
Understanding Mutagenicity in Cancer Treatment
The mutagenicity of 5-aza-2'-deoxycytidine, closely related to 5-Methyl-2'-o,4'-C-methylenecytidine, has been studied to understand its role in cancer treatments. Jackson-Grusby et al. (1997) indicated that this mutagenicity is mediated by mammalian DNA methyltransferase, suggesting a complex interplay between DNA methylation and cancer therapy. This understanding is crucial for developing less toxic and more effective cancer treatments (Jackson-Grusby et al., 1997).
Epigenetic Control in Neuronal Function
Kriaucionis and Heintz (2009) discovered that 5-hydroxymethyl-2'-deoxycytidine (hmdC), a modification of 5-Methyl-2'-o,4'-C-methylenecytidine, is present in high abundance in the brain, particularly in Purkinje neurons. This finding suggests a significant role for such modified nucleotides in the epigenetic control of neuronal function, indicating potential applications in neuroscience and neurology (Kriaucionis & Heintz, 2009).
Gene Expression Alteration in Cancer
Yang et al. (2014) highlighted the therapeutic potential of targeting gene body methylation, which is influenced by compounds like 5-Methyl-2'-o,4'-C-methylenecytidine, in cancer treatment. Their research showed that DNA demethylation could normalize gene overexpression that occurs in carcinogenesis. This indicates the potential of such nucleoside analogs in altering gene expression patterns in cancer cells (Yang et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-5-2-14(10(17)13-8(5)12)9-6-7(16)11(3-15,19-9)4-18-6/h2,6-7,9,15-16H,3-4H2,1H3,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELYIRACPIJATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4476949 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((5-((2-oxo-2-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3287648.png)
![ethyl 3-oxo-4-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B3287656.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287664.png)
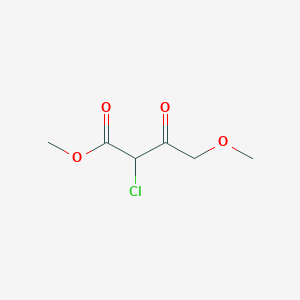
![N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3287680.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)
![5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3287705.png)
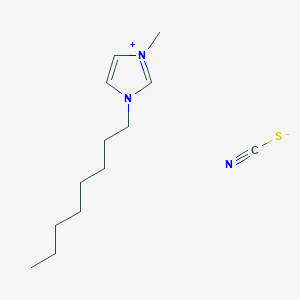
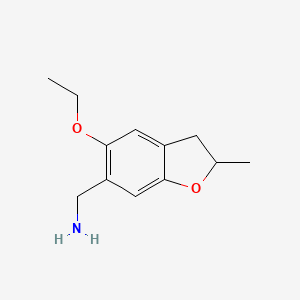

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-](/img/structure/B3287750.png)
